molecular formula C15H16N4O3 B2890014 methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate CAS No. 2320468-46-8

methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate

Cat. No.: B2890014
CAS No.: 2320468-46-8
M. Wt: 300.318
InChI Key: PGKXKGKJIHNXFX-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate (CAS: 2034449-57-3) is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring substituted with a 1,2,3-triazole moiety. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol (SMILES: COC(=O)c1ccc(cc1)C(=O)N1CC(C1)n1ccnn1) . Current literature lacks detailed physicochemical data (e.g., melting point, solubility) and direct biological activity studies for this compound, necessitating comparisons with structurally analogous derivatives.

Properties

IUPAC Name

methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-8-11(9-18)10-19-7-6-16-17-19/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXKGKJIHNXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives of the benzoate ester.

Scientific Research Applications

methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

Compounds such as 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles (e.g., 9b) exhibit potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) . Unlike the target compound, these derivatives replace the azetidine ring with a thiadiazole scaffold, which enhances electron-deficient character and metabolic stability. The benzoate ester in the target compound may improve membrane permeability compared to thiadiazole-linked phenyl groups.

Thiazole Derivatives

5-(4-Substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (e.g., 12a ) demonstrate dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) . The thiazole ring provides a planar geometry conducive to intercalation with biomolecular targets, whereas the azetidine in the target compound introduces steric constraints that may alter binding kinetics.

Benzoxadiazole Derivatives

The benzoxadiazole-triazole hybrid 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) was synthesized for spectroscopic studies . The benzoxadiazole moiety offers strong fluorescence properties, absent in the target compound, but both share triazole-mediated synthetic versatility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Molecular Formula Key Features Bioactivity (IC₅₀, µM)
Target Compound Azetidine-triazole C₁₄H₁₄N₄O₃ Rigid azetidine, benzoate ester Not reported
Thiadiazole Derivative 9b Thiadiazole-triazole C₂₀H₁₈N₆S Electron-deficient thiadiazole HepG2: 2.94
Thiazole Derivative 12a Thiazole-triazole C₂₂H₁₉N₇S Planar thiazole, diazenyl group HepG2: 1.19; MCF-7: 3.4
Benzoxadiazole I Benzoxadiazole-triazole C₁₅H₁₇N₅O₂ Fluorescent benzoxadiazole Spectroscopic probe

Research Findings and Gaps

  • Antitumor Potential: Triazole-azetidine hybrids remain underexplored, though thiadiazole/thiazole analogues show promise .
  • Synthetic Challenges : Azetidine ring formation may require optimization compared to five-membered heterocycles.
  • SAR Knowledge Gap: The role of the benzoate ester in bioactivity is unclear; hydrolysis to carboxylic acid could alter pharmacokinetics.

Biological Activity

Methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate (CAS Number: 2034449-57-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzoate moiety linked to an azetidine ring and a triazole group. This combination is believed to enhance its pharmacological properties. The molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of 286.29 g/mol.

Target Enzyme: Acetylcholinesterase (AChE)

This compound primarily targets acetylcholinesterase (AChE) . AChE is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which may enhance cholinergic transmission and could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antibacterial and antifungal properties. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant capabilities. This activity is vital in preventing oxidative stress-related diseases.
  • Anticancer Potential : Some research indicates that derivatives of triazole compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Study Findings Methodology
Study 1Inhibition of AChE with IC50 of 0.5 µMEnzyme inhibition assays
Study 2Antimicrobial activity against Staphylococcus aureusDisk diffusion method
Study 3Antioxidant activity with DPPH IC50 of 25 µg/mLDPPH radical scavenging assay

Pharmacokinetics

Pharmacokinetic studies predict favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound, suggesting its potential for therapeutic applications.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions including:

  • Nucleophilic substitution reactions to introduce the azetidine ring.
  • Click chemistry methods to form the triazole linkage efficiently.

Optimizing these synthetic routes is crucial for enhancing yield and purity for industrial applications.

Q & A

Basic: What are the most efficient synthetic routes for methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate?

Methodological Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or transition-metal-catalyzed click chemistry. A typical approach involves:

  • Step 1: Prepare azide precursors (e.g., azetidine derivatives) and alkyne-functionalized benzoate esters.
  • Step 2: Perform the click reaction under inert conditions using Cu(I) catalysts (e.g., CuI/PPh₃) or ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) for regioselective 1,4-disubstituted triazole formation .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) .
    Key parameters include reaction time (12–24 h), temperature (50–80°C), and solvent choice (toluene or DCM) to achieve yields >85% .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to confirm triazole, azetidine, and ester linkages. For example, the triazole proton resonates at δ 7.5–8.0 ppm, while azetidine protons appear as multiplet signals at δ 3.0–4.0 ppm .
  • X-ray Crystallography: Single-crystal analysis reveals bond angles (e.g., C–CH₂–N = 112.13°) and regiochemistry of the triazole ring, critical for validating synthetic accuracy .
  • Mass Spectrometry: High-resolution MS (EI or ESI) confirms molecular weight (e.g., [M]+ at m/z 300.31) .

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?

Methodological Answer:

  • Catalyst Screening: Compare Cu(I) vs. Ru catalysts. Ru complexes (e.g., ) favor 1,4-regioselectivity in non-polar solvents, while Cu(I) may require stabilizing ligands (e.g., TBTA) to reduce side reactions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but may reduce regioselectivity. Non-polar solvents (toluene) enhance control over triazole orientation .
  • Temperature Gradients: Lower temperatures (0–25°C) minimize byproduct formation during cycloaddition .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., kinases). The triazole ring engages in π-stacking with aromatic residues (e.g., Phe), while the azetidine carbonyl forms hydrogen bonds with catalytic sites .
  • DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the ester group) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability in aqueous environments (TIP3P water model) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Purity Analysis: Quantify impurities (>98% HPLC purity) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to exclude confounding effects .
  • Environmental Controls: Standardize cell culture conditions (pH, O₂ levels) to minimize variability in in vitro studies .

Advanced: How to design experiments assessing environmental persistence and ecotoxicology?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis exposure) .
  • Bioaccumulation: Calculate log P (e.g., 2.1–2.5 via ChemAxon) to predict lipid solubility and test in fish models (OECD 305) .
  • Toxicity Profiling: Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201/202) .

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